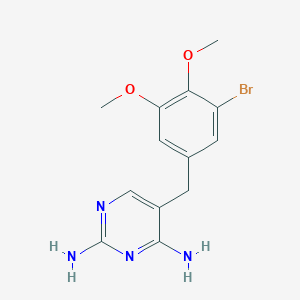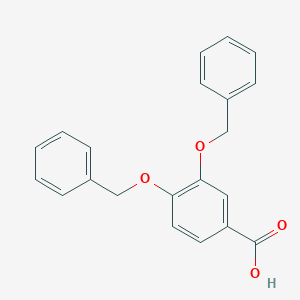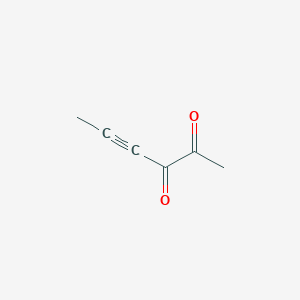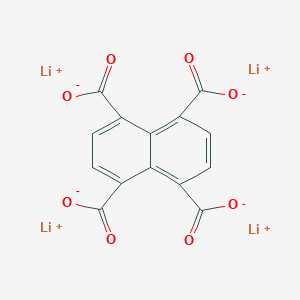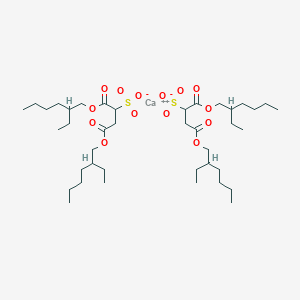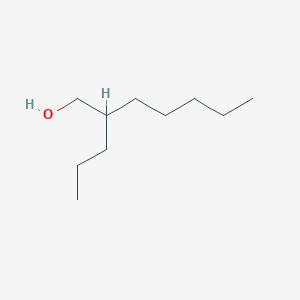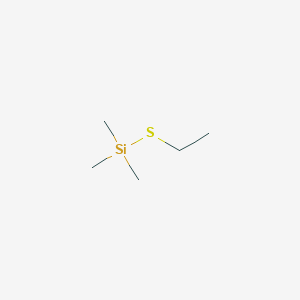
(Ethylthio)trimethylsilane
概要
説明
(Ethylthio)trimethylsilane, also known as TMS, is a highly versatile and widely used organosilicon compound. It is a colorless, volatile liquid with a pleasant odor and is used as a reagent in organic and organometallic synthesis, as well as a solvent for various reactions. TMS is also a versatile building block for the synthesis of a wide range of functionalized materials and derivatives, including polymers, nanomaterials, and organometallic compounds.
科学的研究の応用
Electronics and Material Science : Trimethylsilane-based PECVD (Plasma Enhanced Chemical Vapor Deposition) processes utilize organosilicon gases like trimethylsilane to deposit thin dielectric films. These films are crucial in multilevel metal interconnection schemes for advanced electronic devices, enhancing circuit performance (Loboda, 1999).
Organic Chemistry and Synthesis : Trimethylsilanes, including derivatives like (ethylthio)trimethylsilane, serve as stable organometallics in synthetic chemistry. They are used as carbanion equivalents for various synthesis reactions, performed at room temperature without specialized precautions (Das & O’Shea, 2014).
Chemical Vapor Deposition (CVD) : In hot-wire CVD processes, trimethylsilane's reaction chemistry is altered by varying pressures, leading to the formation of small hydrocarbon molecules like methane, acetylene, and ethene. This is pivotal in material science for creating specific molecular structures (Toukabri & Shi, 2013).
Catalysis in Organic Reactions : Aryltrimethylsilanes, similar to this compound, are used in gold-catalyzed oxidative coupling reactions. They offer advantages like reduced byproduct formation and facilitate intramolecular coupling, significant in organic synthesis (Brenzovich, Brazeau, & Toste, 2010).
Energy Storage Technologies : Novel silane compounds, which may include derivatives like this compound, are investigated as potential electrolyte solvents in lithium-ion batteries. These compounds show promise in enhancing battery performance and longevity (Amine et al., 2006).
Polymer Science : In polymer synthesis, trimethylsilanes are used to protect functional groups during reactions, such as in Grignard syntheses. This offers a versatile approach to creating a wide range of polymer structures (Eaborn, Thompson, & Walton, 1967).
Environmental Chemistry : Trimethylsilane-based compounds are investigated for their role in the removal of thiocarbonylthio groups from polymers. This is important in environmental chemistry for polymer degradation and recycling (Chong, Moad, Rizzardo, & Thang, 2007).
Safety and Hazards
(Ethylthio)trimethylsilane is a highly flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It’s recommended to use only non-sparking tools and to take precautionary measures against static discharges . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .
作用機序
Target of Action
(Ethylthio)trimethylsilane, also known as Ethyl trimethylsilyl sulfide or Trimethylsilyl ethyl sulfide , is a chemical compound that primarily targets primary and secondary amines . Amines play a crucial role in the formation of amino acids, the building blocks of proteins, which are vital for various biological functions.
Mode of Action
This compound interacts with its targets, the primary and secondary amines, through a chemical reaction. This reaction results in the formation of aminosilane and ethanethiol
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with amines and the subsequent formation of aminosilane and ethanethiol . The exact effects can vary widely based on the specific context and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical properties such as boiling point (69-70 °C/100 mmHg) and density (0.83 g/mL at 25 °C) suggest that it is a volatile compound . Therefore, factors such as temperature and pressure might affect its stability and reactivity.
特性
IUPAC Name |
ethylsulfanyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFQWICVBBXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369908 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5573-62-6 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (ethylthio)trimethylsilane participate in the ring opening reaction of 2-hydroxybutyrolactone?
A1: this compound acts as a nucleophile in this reaction. The indium catalyst activates the 2-hydroxybutyrolactone, making it susceptible to nucleophilic attack. This compound then attacks the carbonyl carbon of the activated lactone, leading to the cleavage of the C(sp3)–O bond and ring opening. This results in the formation of 2-hydroxy-4-(ethylthio)butyric acid. []
Q2: Why is this reaction significant in an organic chemistry context?
A2: This reaction provides a novel and efficient method for synthesizing 2-hydroxy-4-(ethylthio)butyric acid, a valuable compound that can be used as a precursor for methionine analogs. Methionine analogs are important in various fields, including medicinal chemistry and biochemistry, making this reaction a valuable tool for researchers in these areas. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
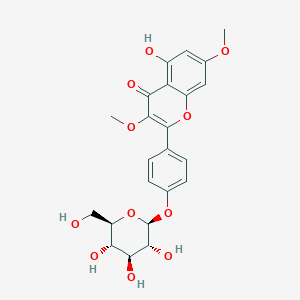
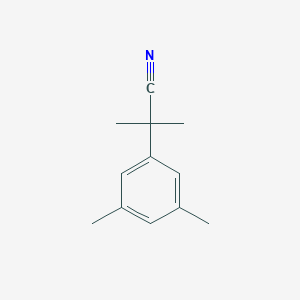

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
